molecular formula C11H11N3O2 B1489331 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid CAS No. 1249518-17-9

3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B1489331
CAS No.: 1249518-17-9
M. Wt: 217.22 g/mol
InChI Key: CPWNJIVOJXZWKU-UHFFFAOYSA-N
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Description

3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the following steps:

  • Formation of 4-phenyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with phenyl isothiocyanate.

  • Attachment of the propanoic acid group: The triazole ring is then reacted with a suitable propanoic acid derivative, such as propanoyl chloride, under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the triazole ring or the propanoic acid group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: A wide range of substituted triazoles and propanoic acid derivatives.

Scientific Research Applications

3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of triazole derivatives with biological targets.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 4-Phenyl-4H-1,2,4-triazole

  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

  • 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole

Uniqueness: 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific structural features, which can influence its reactivity and potential applications. The presence of the propanoic acid group attached to the triazole ring distinguishes it from other triazole derivatives.

Properties

IUPAC Name

3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNJIVOJXZWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid
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